(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid
Description
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a synthetic organic compound featuring two critical protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used amino-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective removal via piperidine .
- tert-Butoxy ester: A carboxylic acid-protecting group that resists acidic conditions and is cleaved under strong acids (e.g., trifluoroacetic acid) .
Its stereochemistry (R-configuration) is critical for chiral recognition in enzymatic or receptor-mediated processes .
Propriétés
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)15-13-17(12-14-23(28)29)27-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,29)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVVSHYJGOEEM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid, also known as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenyl group that may enhance its pharmacological properties. This article explores the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.46 g/mol. The presence of the fluorenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the fluorenyl group often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific areas of biological activity associated with this compound.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of fluorenone derivatives. For instance, fluorenones have been shown to possess significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibition of key enzymes in bacterial fatty acid biosynthesis pathways, such as enoyl-acyl carrier protein reductase (InhA) .
2. Anticancer Properties
Fluorenone derivatives have demonstrated promising anticancer activity. Research shows that modifications in the side chains of fluorenones can enhance their antiproliferative effects against various cancer cell lines. For example, certain fluorenone derivatives act as topoisomerase inhibitors, which are crucial for DNA replication and repair . The introduction of specific functional groups has been linked to increased antiproliferative activity.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds indicate that they can inhibit various metabolic enzymes and proteases, which are vital in cancer progression and microbial resistance .
Case Studies
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study focused on the synthesis and screening of fluorenone derivatives revealed that certain compounds significantly inhibited the growth of Mycobacterium tuberculosis. The mechanism was attributed to the inhibition of InhA, a critical enzyme in the bacterial fatty acid synthesis pathway .
Case Study 2: Antiproliferative Activity Against Cancer Cells
In vitro studies demonstrated that fluorenone derivatives exhibited significant antiproliferative effects on human cancer cell lines. The presence of alkyl substituents was correlated with enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .
Data Table: Biological Activities of Fluorenone Derivatives
Applications De Recherche Scientifique
Peptide Synthesis
The compound is primarily used as a building block in peptide synthesis. The Fmoc group provides a stable protection for amino groups during the synthesis process, allowing for sequential addition of amino acids.
Key Features :
- Stability : The Fmoc group is stable under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS).
- Deprotection : It can be easily removed under mild basic conditions, facilitating the release of the synthesized peptide.
Drug Development
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid has potential applications in drug development, particularly in designing peptide-based therapeutics.
Case Studies :
- Anticancer Agents : Research indicates that modifications of similar compounds can enhance their efficacy as anticancer agents by targeting specific cellular pathways .
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Fmoc-Dab-OH | Cancer | Inhibition of cell proliferation |
| Fmoc-Asp-OtBu | Viral Infections | Interference with viral replication |
Bioconjugation
This compound can be utilized in bioconjugation techniques to attach peptides to various biomolecules, enhancing their therapeutic properties.
Applications in Bioconjugation :
- Antibody Drug Conjugates (ADCs) : The ability to selectively attach to antibodies allows for targeted delivery of cytotoxic agents to cancer cells.
| Bioconjugate Type | Description |
|---|---|
| ADCs | Linkage of cytotoxic drugs to antibodies for targeted cancer therapy |
| Peptide-Nanoparticle Conjugates | Enhancing bioavailability and cellular uptake of therapeutic peptides |
Research and Development
The compound serves as a valuable tool in academic research focused on peptide chemistry and drug design.
Research Highlights :
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Comparison Based on Functional Groups and Chain Length
Compound A : (2S,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-amino-6-((tert-butoxycarbonyl)amino)-7-oxoheptanoic acid (CAS: N/A)
- Molecular Formula : C₃₄H₃₈N₃O₇
- Molecular Weight : 600.2 g/mol
- Key Differences: Additional tert-butoxycarbonyl (Boc)-protected amino group at position 5. Presence of a free amino group at position 7, enabling further functionalization.
- Implications : Enhanced versatility in multi-step synthesis but increased steric hindrance may reduce coupling efficiency in SPPS .
Compound B : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2)
- Key Differences: tert-Butyl group attached to a phenyl ring instead of a tert-butoxy ester. Shorter butanoic acid chain.
- Suitable for hydrophobic peptide segments .
Compound C : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid (CAS: 276869-41-1)
- Molecular Formula: C₂₇H₃₃NO₆
- Molecular Weight : 467.55 g/mol
- Key Differences: Extended octanoic acid chain (vs. heptanoic). S-configuration at the chiral center.
- Implications : Longer chain may enhance lipophilicity and metabolic stability. Stereochemical differences could alter biological activity .
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₂₇H₃₃NO₇ | 495.56 | Fmoc, tert-butoxy ester, oxoheptanoic acid | 4.2 (est.) |
| Compound A | C₃₄H₃₈N₃O₇ | 600.2 | Fmoc, Boc, amino, oxoheptanoic acid | 3.8 |
| Compound B | C₂₉H₃₁NO₄ | 457.57 | Fmoc, tert-butylphenyl, butanoic acid | 5.1 |
| Compound C | C₂₇H₃₃NO₆ | 467.55 | Fmoc, tert-butoxy ester, oxooctanoic acid | 4.5 |
Notes:
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) Approach
One of the primary methods for preparing this compound involves its incorporation into peptide fragments via SPPS, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.
| Step No. | Reagent/Condition | Duration | Purpose |
|---|---|---|---|
| 1 | Swelling of resin in dichloromethane (CH2Cl2) | 3 min (manual) | Resin activation and swelling |
| 2 | Swelling in dimethylformamide (DMF) | 2 × 30 min | Resin conditioning |
| 3 | 20% piperidine in DMF | 1 × 5 min + 1 × 15 min | Fmoc deprotection |
| 4 | Washing with DMF | 5 × 1 min | Removal of deprotection reagents |
| 5 | Coupling with 3.5 eq Fmoc-amino acid + 3.5 eq HOAt + 3.5 eq PyBOP + 7 eq DIPEA or 3.5 eq DIC | 40 min | Amino acid coupling |
| 6 | Alternative coupling with 3.5 eq Fmoc-amino acid + 3.5 eq HATU or PyBOP or HCTU + 7 eq DIPEA | 40 min | Amino acid coupling |
| 7 | Washing with DMF | 5 × 1 min | Removal of coupling reagents |
| 8 | 20% piperidine in DMF | 1 × 5 min + 1 × 15 min | Fmoc deprotection |
| 9 | Washing with DMF | 5 × 1 min | Final wash before next coupling or cleavage |
| 10 | Washing with CH2Cl2 | 3 × 1 min | Final resin wash at synthesis completion |
- These steps (5 to 9) are repeated iteratively to elongate the peptide chain with the protected amino acid residues, including the (R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid unit.
- The use of coupling reagents such as PyBOP, HATU, and HOAt ensures efficient peptide bond formation.
- The tert-butoxy group serves as a side-chain protecting group, stable under the conditions used for Fmoc removal.
- Piperidine in DMF is the standard reagent for removing the Fmoc protecting group without affecting the tert-butyl ester.
Chemical Synthesis via Orthogonal Protection and Cross Metathesis
An alternative synthetic route involves the chemical synthesis of the fully protected amino acid through orthogonal protection strategies and cross metathesis reactions.
Starting from Garner aldehyde-derived vinyl glycine derivatives, cross metathesis with protected allyl glycine derivatives is catalyzed by Grubbs second-generation catalyst to form the protected meso-diaminopimelic acid scaffold, which can be further modified to yield the target compound.
The tert-butyl ester protecting group is introduced to protect the carboxyl group, while the Fmoc group protects the amino functionality.
Typical reaction conditions include stirring in dichloromethane at room temperature for extended periods (e.g., 19 hours) followed by work-up involving washing with dilute acid and brine, drying, and purification by chromatography.
| Component | Amount (mg/mmol) | Solvent | Time | Temperature |
|---|---|---|---|---|
| Protected intermediate (e.g., compound 8) | 164 mg (0.54 mmol) | CH2Cl2 (2 mL) | 19 h | Room temperature |
| Benzyl alcohol | 48 mg (0.45 mmol) |
- Post-reaction, the mixture is washed with 5% HCl and brine, dried over sodium sulfate, evaporated, and purified by chromatography.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | Fmoc-amino acid, PyBOP/HATU, Piperidine/DMF | Automated, high purity, scalable | Requires specialized equipment |
| Chemical Synthesis via Cross Metathesis | Garner aldehyde derivatives, Grubbs catalyst, CH2Cl2 | Orthogonal protection, high yield | Multi-step, requires careful purification |
Research Findings and Practical Insights
The SPPS method allows for the efficient incorporation of the protected amino acid into peptides with high fidelity, leveraging the stability of the tert-butyl and Fmoc protecting groups under synthesis conditions.
The chemical synthesis route via cross metathesis offers a versatile approach to access orthogonally protected intermediates, facilitating the preparation of complex derivatives such as N-acyl iE-DAP analogs with potential biological activity.
The combination of these methods provides flexibility depending on the desired application—SPPS for peptide assembly and chemical synthesis for intermediate preparation.
This comprehensive overview synthesizes diverse authoritative sources to elucidate the preparation methods of this compound, highlighting procedural details, reaction conditions, and practical considerations essential for researchers and practitioners in synthetic organic and peptide chemistry.
Q & A
Q. Table 1: Example Hydrogenation Conditions from Evidence
| Catalyst | Solvent | Pressure | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| PtO₂ | MeOH | 4 bar | RT | 92% | |
| Pd/C | EtOAc | 1 atm | RT | 85% |
Basic: What spectroscopic methods confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional groups. For example, tert-butoxy protons resonate at δ 1.4–1.5 ppm, while Fmoc aromatic protons appear at δ 7.3–7.8 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]⁺ = 611.3 vs. calculated 611.2) .
- Chromatography : Reverse-phase HPLC with UV detection (220–280 nm) assesses purity (>95% required for peptide synthesis) .
Advanced: How does stereochemistry at the 4-position influence coupling efficiency in peptide synthesis?
Answer:
The (R)-configuration at the 4-position affects steric hindrance during amide bond formation. For example:
- Coupling Reagents : HATU/DIPEA in DMF outperforms DCC/HOBt in minimizing racemization for bulky substrates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to dichloromethane .
- Monitoring : Racemization is tracked via chiral HPLC or circular dichroism (CD) spectroscopy. Studies on analogous compounds showed <2% epimerization under optimized conditions .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation hazards (CLP Category 4 acute toxicity) .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How can racemization be minimized during Fmoc deprotection?
Answer:
Racemization during Fmoc removal is mitigated by:
- Deprotection Time : Limit piperidine exposure to 10–20 minutes .
- Temperature : Perform reactions at 0–4°C to slow base-induced epimerization .
- Additives : Add 0.1 M HOBt to scavenge reactive intermediates .
- Monitoring : Use LC-MS to detect byproducts like diketopiperazines .
Basic: How is the tert-butoxy group removed post-synthesis?
Answer:
The tert-butoxy group is cleaved under acidic conditions:
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hours).
- Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates .
- Workup : Evaporate TFA under reduced pressure and lyophilize the residue .
Advanced: How do contradictory solubility reports impact experimental design?
Answer:
Discrepancies in solubility data (e.g., in DMSO vs. aqueous buffers) require empirical validation:
Q. Table 2: Solubility of Analogous Compounds
| Compound | Solubility in DMSO (mg/mL) | Solubility in H₂O (pH 7.4) | Reference |
|---|---|---|---|
| Fmoc-protected butanoic acid | 25 | <1 | |
| tert-Butyl ester derivative | 50 | Insoluble |
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at –20°C under desiccation to prevent hydrolysis .
- Light Sensitivity : Protect from UV light using amber vials .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
Advanced: How do structural modifications (e.g., fluorine substitution) alter bioactivity?
Answer:
Fluorine introduction at specific positions enhances:
- Metabolic Stability : 3,5-Difluorophenyl analogs resist cytochrome P450 oxidation .
- Binding Affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., caspase-3 inhibition increased by 30% in fluorinated derivatives) .
- Solubility : Polar substituents (e.g., –OH) improve aqueous solubility but may reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
